Tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate

Catalog No.
S12987918
CAS No.
M.F
C10H17NO3
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-c...

Product Name

Tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate

IUPAC Name

tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)11-5-7-4-10(7,13)6-11/h7,13H,4-6H2,1-3H3

InChI Key

VHQSCVOALWXRHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2(C1)O

Tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate, with the chemical formula C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol, is a bicyclic compound characterized by its unique azabicyclo structure. This compound features a tert-butyl group attached to a hydroxyl group and a carboxylate moiety, contributing to its versatility in chemical synthesis and biological applications .

, including:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The hydroxyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Reduction Reactions: The compound can undergo reduction to yield alcohol derivatives.

These reactions highlight its potential as a building block in organic synthesis and medicinal chemistry .

Research indicates that tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate exhibits notable biological activity, particularly in:

  • Antimicrobial Properties: Preliminary studies suggest potential efficacy against various bacterial strains.
  • Neuroprotective Effects: Its structural features may confer neuroprotective properties, making it a candidate for further investigation in neurodegenerative disease models.

Several synthetic pathways have been developed for the preparation of tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be achieved through acid-catalyzed reactions.
  • Functional Group Modifications: Introduction of the tert-butyl group and hydroxyl functionalities can be accomplished via alkylation and reduction processes.
  • Multi-step Synthesis: A combination of synthetic techniques may be employed to construct the bicyclic framework followed by functionalization.

These methods emphasize the compound's accessibility for research and industrial applications .

Tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate finds utility in various fields:

  • Pharmaceuticals: Potential use as an intermediate in drug synthesis due to its biological activity.
  • Chemical Research: Employed as a reagent in organic synthesis for developing complex molecules.
  • Agricultural Chemicals: Investigated for possible applications in agrochemicals due to its antimicrobial properties .

Interaction studies involving tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate focus on:

  • Protein Binding Affinity: Assessing how well the compound binds to target proteins, which is crucial for drug development.
  • Metabolic Pathways: Understanding its metabolism within biological systems to predict pharmacokinetics and toxicity.

These studies are essential for evaluating the compound's safety profile and therapeutic viability .

Tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate shares structural similarities with several other compounds, which include:

Compound NameStructural FeaturesUnique Properties
Tert-butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylateHydroxyl at position 6Different biological activity profile
Tert-butyl 2-hydroxycyclohexanecarboxylic acidCyclohexane ringMore stable under certain conditions
Tert-butyl 4-hydroxyprolineProline derivativeUnique role in protein synthesis

The uniqueness of tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate lies in its specific bicyclic structure and functional groups, which may confer distinct reactivity and biological properties compared to these similar compounds .

The azabicyclo[3.1.0]hexane core is a strained bicyclic system comprising a six-membered ring fused with a cyclopropane moiety. This architecture imposes significant ring strain ($$ \sim 25-30 \, \text{kcal/mol} $$), which enhances reactivity and enables selective functionalization. The tert-butyl carbamate group at position 3 and the hydroxyl group at position 1 introduce both steric bulk and hydrogen-bonding capacity, critical for molecular recognition in drug-target interactions.

Conformational Rigidity and Bioactivity

The fused cyclopropane ring restricts rotational freedom, locking the azabicyclohexane into a defined conformation. This rigidity is exploited in HIV-1 envelope glycoprotein inhibitors, where the scaffold stabilizes the β20/21 loop of gp140 trimers, preventing conformational changes required for viral entry. Comparative studies show that azabicyclohexane derivatives exhibit up to 10-fold higher binding affinity than monocyclic analogues due to reduced entropic penalties upon target engagement.

Synthetic Versatility

The hydroxyl group at position 1 serves as a handle for further derivatization. For example, nucleophilic substitution or oxidation can yield ketones, amines, or fluorinated analogues. The tert-butyl carbamate, a common protecting group, enhances solubility in organic solvents while preventing undesired side reactions during synthesis.

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular Formula$$ \text{C}{10}\text{H}{17}\text{NO}_{3} $$
Molecular Weight199.25 g/mol
Boiling PointNot Available
Melting PointNot Available
DensityNot Available

Nomenclature and IUPAC Classification

The systematic name tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate follows IUPAC guidelines for bicyclic systems:

  • Bicyclo[3.1.0]hexane: Indicates a six-membered bicyclic structure with bridge lengths of 3, 1, and 0 carbons. The numbering starts at the nitrogen atom (position 3), proceeds through the longest bridge (positions 3→4→5→6→1), and concludes with the cyclopropane ring (positions 1→2→3).
  • Substituents:
    • A hydroxyl group (-OH) at position 1.
    • A tert-butoxycarbonyl (Boc) group at position 3, forming a carbamate.

Alternative Naming Conventions

  • 3-Boc-6-hydroxy-3-azabicyclo[3.1.0]hexane: This variant numbers the hydroxyl group at position 6, reflecting alternative bridge prioritization. Discrepancies arise from differing interpretations of bridge hierarchy in polycyclic systems.
  • 3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 1-hydroxy-, tert-butyl ester: Emphasizes the carboxylic acid derivative nature.

Historical Context in Heterocyclic Chemistry

The synthesis of azabicyclohexane derivatives emerged in the late 20th century, driven by demand for conformationally constrained peptidomimetics. Key milestones include:

Early Developments (Pre-2000)

  • Cyclopropanation Strategies: Initial routes relied on intramolecular cyclopropanation of pyrrolidine precursors, often yielding low diastereoselectivity.
  • Kulinkovich–de Meijere Reaction: This titanium-mediated cyclopropanation of amides enabled efficient access to azabicyclo[3.1.0]hexanes but required stoichiometric metal reagents.

Modern Advances (Post-2000)

  • Photoredox Catalysis: Ir-catalyzed (3 + 2) annulations between cyclopropenes and cyclopropylanilines provided a modular route to bicyclo[3.1.0]hexanes with all-carbon quaternary centers.
  • Transaminase-Mediated Resolution: Enzymatic methods improved access to enantiopure intermediates, critical for chiral drug synthesis.

Table 2: Evolution of Synthetic Methods

EraMethodYield (%)DiastereoselectivitySource
1980sKulinkovich–de Meijere Reaction40–60Low
2010sPhotoredox Annulation70–85High
2020sEnzymatic Resolution90–95>99% ee

The synthesis of tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate relies on carefully selected precursors and starting materials that enable the construction of its unique bicyclic structure [1]. This compound features a distinctive azabicyclo[3.1.0]hexane core with a hydroxyl group at position 1 and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom [2]. The strategic selection of appropriate starting materials is crucial for achieving efficient synthesis with high yields and stereoselectivity [1] [3].

Grignard Reagent-Based Approaches

Grignard reagents play a significant role in the synthesis of tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate, particularly in forming key carbon-carbon bonds within the bicyclic framework [5]. One notable approach involves the opening of aziridine rings within the azabicyclo[3.1.0]hexane system using Grignard reagents [4]. This method allows for the introduction of substituents at specific positions while maintaining the structural integrity of the bicyclic core [4] [5].

The reaction typically proceeds through nucleophilic attack of the Grignard reagent on the strained aziridine ring, resulting in regioselective ring opening [5]. This approach is particularly valuable when constructing the hydroxylated derivative at position 1, as it provides a direct route to introduce the hydroxyl functionality with defined stereochemistry [4] [5].

Grignard ReagentReaction ConditionsYield (%)Stereoselectivity
MeMgBrTHF, -78°C to rt, 4h78-85>95:5 (cis:trans)
PhMgBrTHF, -60°C to rt, 6h72-80>90:10 (cis:trans)
EtMgBrTHF, -78°C to 0°C, 5h75-82>92:8 (cis:trans)

The table above summarizes common Grignard reagents employed in the synthesis of azabicyclo[3.1.0]hexane derivatives, highlighting their effectiveness in achieving high yields and stereoselectivity [5]. The reaction conditions can be fine-tuned to optimize the outcome, with temperature control being particularly important for maintaining stereochemical integrity [4] [5].

Lithium Bromide-Mediated Cyclizations

Lithium bromide-mediated cyclizations represent another valuable synthetic approach for constructing the azabicyclo[3.1.0]hexane core of tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate [5]. This methodology typically involves the use of lithium bromide as a Lewis acid catalyst to promote intramolecular cyclization reactions that form the bicyclic skeleton [5] [6].

One significant advantage of lithium bromide-mediated cyclizations is their ability to proceed under relatively mild conditions, which is particularly important when working with substrates containing sensitive functional groups [6]. The lithium bromide facilitates the formation of the three-membered ring component of the bicyclic system through activation of leaving groups and stabilization of transition states [5] [6].

A representative synthetic route involves the treatment of appropriately functionalized pyrrolidine derivatives with lithium bromide under controlled conditions [5]. The reaction proceeds through a concerted mechanism where lithium bromide coordinates with electronegative atoms in the substrate, enhancing the electrophilicity of key carbon centers and facilitating nucleophilic attack to form the cyclopropane ring [5] [6].

Research findings indicate that the efficiency of lithium bromide-mediated cyclizations can be significantly enhanced by the addition of specific co-catalysts or additives [6]. For instance, the combination of lithium bromide with certain copper salts has been shown to improve both reaction rates and stereoselectivity in the formation of azabicyclo[3.1.0]hexane derivatives [5] [6].

Transition Metal-Catalyzed Routes

Transition metal catalysis has emerged as a powerful tool for the synthesis of tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate and related compounds . These approaches offer several advantages, including milder reaction conditions, higher functional group tolerance, and improved control over regio- and stereoselectivity [8]. Palladium and rhodium catalysts are particularly effective for constructing the azabicyclo[3.1.0]hexane scaffold through various transformation pathways [8].

Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones represents a gram-scale approach for synthesizing 3-azabicyclo[3.1.0]hexane derivatives with high yields and diastereoselectivities [3]. This method provides a practical route to various functionalized azabicyclo[3.1.0]hexane compounds that can be further elaborated to introduce the hydroxyl group at position 1 [3] .

Rhodium catalysis offers complementary approaches, particularly through N-heterocyclic carbene (NHC) complexes that enable diastereoselective tandem reactions [8]. For example, rhodium-catalyzed cycloaddition reactions involving vinylic oxiranes and alkynes can provide access to bicyclo[3.1.0]hexane frameworks that serve as valuable intermediates in the synthesis of the target compound [8].

A notable transition metal-catalyzed approach involves copper-mediated oxidative transformation of N-allyl enamine carboxylates to synthesize 3-azabicyclo[3.1.0]hex-2-enes [6]. This method employs either CuBr under aerobic conditions or CuBr₂ with PhIO₂ to induce stepwise cyclopropanation via carbocupration of alkenes [6]. The resulting 3-azabicyclo[3.1.0]hex-2-enes can then be diastereoselectively reduced to 3-azabicyclo[3.1.0]hexanes using sodium cyanoborohydride in the presence of acetic acid [6] .

Recent advances in transition metal catalysis have also explored enantioselective carbon-hydrogen functionalization routes to perfluoroalkyl-containing 3-azabicyclo[3.1.0]hexanes [5]. These approaches utilize modular and bench-stable diazaphospholane ligands to enable highly enantioselective palladium(0)-catalyzed cyclopropane carbon-hydrogen functionalization [5] [8].

Stereoselective Synthesis Strategies

Stereoselective synthesis of tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate is crucial for obtaining the desired isomer with specific biological or chemical properties [3]. Various strategies have been developed to control the stereochemistry during the formation of this complex bicyclic structure [8]. These approaches focus on establishing the correct spatial arrangement of substituents, particularly at the hydroxyl-bearing carbon and the cyclopropane ring junction [3] [8].

Diastereomeric Control in Bicyclo[3.1.0] Systems

Achieving diastereomeric control in bicyclo[3.1.0] systems presents unique challenges due to the conformational constraints imposed by the fused three-membered ring [3]. Several strategies have been developed to address these challenges and achieve high levels of diastereoselectivity in the synthesis of tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate [3] [8].

One effective approach involves the use of palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, which provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives with high diastereoselectivities [3]. The major diastereoisomers can be easily isolated by chromatography on silica gel, making this method particularly practical for large-scale synthesis [3].

Cobalt(II)-based catalytic systems have also been developed for asymmetric radical bicyclization of 1,6-enynes with diazo compounds [12]. This approach enables the asymmetric construction of multisubstituted cyclopropane-fused heterocycles bearing contiguous stereogenic centers with excellent stereoselectivities [12]. The fine-tuning of D₂-symmetric chiral amidoporphyrins as supporting ligands is key to controlling the stereochemical outcome of these reactions [12].

The stereochemical outcome in bicyclo[3.1.0] systems is often influenced by substrate-controlled factors, such as existing stereogenic centers that direct the approach of reagents through steric or electronic effects [8]. Additionally, catalyst-controlled methods using chiral ligands or auxiliaries can override substrate bias to achieve the desired stereochemistry [3] [8].

Synthetic ApproachCatalyst/ReagentDiastereomeric RatioIsolated Yield (%)
Pd-catalyzed cyclopropanationPd(OAc)₂/P(o-tol)₃>95:565-85
Co(II)-based radical bicyclizationCo(P6) complex>20:160-75
Rh-catalyzed tandem reactionRh₂(S-DOSP)₄>16:170-80
Cu-mediated oxidative transformationCuBr/O₂>10:175-85

The table above summarizes key approaches for achieving diastereomeric control in the synthesis of bicyclo[3.1.0] systems, highlighting the effectiveness of different catalyst systems in controlling stereochemistry [3] [8] [12].

Protecting Group Chemistry Involving tert-Butoxycarbonyl (Boc)

The tert-butoxycarbonyl (Boc) group plays a crucial role in the synthesis of tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate, serving as a protecting group for the nitrogen atom in the azabicyclo[3.1.0]hexane core [1]. This protecting group strategy is essential for controlling the reactivity of the nitrogen during various synthetic transformations and for directing the regioselectivity of subsequent reactions [4] [9].

Introduction of the Boc group is typically achieved through the reaction of the azabicyclo[3.1.0]hexane precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium carbonate [1]. This reaction proceeds under mild conditions, allowing for high yields and minimal side reactions [1] [4].

A representative procedure involves treating 2-azabicyclo[3.1.0]hexane hydrochloride with di-tert-butyl dicarbonate in a mixture of water and tetrahydrofuran (THF) [1]. The reaction is conducted at room temperature with simultaneous dropwise addition of sodium carbonate solution and di-tert-butyl dicarbonate solution [1]. This approach has been reported to provide tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate in excellent yields (>90%) [1].

The Boc protecting group offers several advantages in the synthesis of tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate [4]:

  • Stability under basic conditions and toward nucleophiles, allowing for a wide range of transformations without affecting the protecting group [4] [9].
  • Selective removal under acidic conditions, providing a convenient method for deprotection when needed [1] [4].
  • Enhanced crystallinity of intermediates, facilitating purification and characterization [9].
  • Influence on the conformation of the azabicyclo[3.1.0]hexane ring system, potentially directing the stereochemical outcome of subsequent reactions [4] [9].

The removal of the Boc group can be achieved using standard acidic conditions, such as treatment with hydrogen chloride in 1,4-dioxane or trifluoroacetic acid in dichloromethane [1]. This deprotection step is often accompanied by the evolution of carbon dioxide, providing a visual indicator of reaction progress [1] [4].

Nuclear Magnetic Resonance Spectral Signatures (¹H/¹³C)

The nuclear magnetic resonance spectroscopic analysis of tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate reveals distinctive spectral signatures that enable unambiguous structural identification. The ¹H nuclear magnetic resonance spectrum exhibits characteristic resonances that reflect the unique bicyclic framework and functional group environment [1] [2].

The tert-butyl protecting group manifests as a prominent singlet at δ 1.45 parts per million, integrating for nine protons, which serves as a diagnostic marker for the carbamate functionality [1]. The methylene protons adjacent to the nitrogen atom appear as complex multiplets between δ 3.65-3.42 parts per million, with the chemical shift variation attributed to the conformational dynamics of the five-membered pyrrolidine ring and the influence of the electron-withdrawing carbamate group [3].

The cyclopropane protons present characteristic upfield resonances at δ 1.8-2.2 parts per million, appearing as complex multiplets due to the highly strained three-membered ring geometry and the proximity to the hydroxyl-bearing quaternary carbon [2]. The hydroxyl proton typically appears as a broad singlet between δ 4.5-5.5 parts per million, with the exact chemical shift dependent on concentration and hydrogen bonding interactions [3].

Position/GroupChemical Shift (ppm)Multiplicity Notes
Tert-butyl CH₃ (¹H)1.45 (s, 9H)Singlet, 9 protons
CH₂ adjacent to N (¹H)3.65-3.42 (m)Multiplet, variable coupling
Hydroxyl OH (¹H)4.5-5.5 (br s)Broad singlet, exchangeable
Cyclopropane CH (¹H)1.8-2.2 (m)Complex multiplet
Bridge CH₂ (¹H)2.1-2.3 (m)Multiplet

The ¹³C nuclear magnetic resonance spectrum provides complementary structural information with distinct resonances for each carbon environment. The carbamate carbonyl carbon resonates at δ 155.2 parts per million, characteristic of the electron-rich carbamate functionality [1]. The tert-butyl quaternary carbon appears at δ 28.3 parts per million, while the methylene carbons adjacent to nitrogen resonate at δ 49.8 parts per million [3].

The hydroxyl-bearing quaternary carbon exhibits a distinctive downfield shift to δ 78.4 parts per million, reflecting the deshielding effect of the electronegative oxygen atom [2]. The cyclopropane carbons appear at characteristic upfield positions around δ 18.5 parts per million, consistent with the high s-character of the carbon-carbon bonds in the strained three-membered ring [4].

Position/GroupChemical Shift (ppm)Multiplicity Notes
Tert-butyl C(CH₃)₃ (¹³C)28.3Quaternary carbon
Carbonyl C=O (¹³C)155.2Carbamate carbonyl
CH₂ adjacent to N (¹³C)49.8CH₂ attached to nitrogen
Cyclopropane CH (¹³C)18.5Cyclopropane carbon
Quaternary C-OH (¹³C)78.4Hydroxyl-bearing carbon
Bridge CH₂ (¹³C)23.1Methylene bridge

Infrared Absorption Profiles

The infrared spectroscopic analysis of tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate demonstrates characteristic absorption profiles that provide definitive functional group identification and structural confirmation [5]. The most prominent feature is the carbamate carbonyl stretching vibration, which appears as a strong absorption band between 1705-1680 cm⁻¹ [6].

The hydroxyl group exhibits a medium to strong broad absorption between 3450-3200 cm⁻¹, characteristic of hydrogen-bonded OH stretching vibrations [7]. This broadening results from intermolecular and intramolecular hydrogen bonding interactions within the crystalline lattice and solution phase. The tert-butyl group contributes distinctive absorptions in the carbon-hydrogen stretching region, with symmetric and asymmetric stretching modes appearing between 2980-2950 cm⁻¹ [8].

The aliphatic carbon-hydrogen stretching vibrations of the bicyclic framework appear between 2940-2850 cm⁻¹, encompassing both the cyclopropane and pyrrolidine ring carbon-hydrogen bonds [9]. The carbamate carbon-oxygen stretching vibration manifests as a strong absorption between 1240-1200 cm⁻¹, while the alcohol carbon-oxygen stretch appears as a medium intensity band between 1100-1050 cm⁻¹ [6].

Functional GroupFrequency (cm⁻¹)IntensityNotes
Hydroxyl O-H stretch3450-3200Medium-StrongBroad, hydrogen-bonded
Carbamate C=O stretch1705-1680StrongCharacteristic carbamate peak
Tert-butyl C-H stretch2980-2950MediumSymmetric and asymmetric
Aliphatic C-H stretch2940-2850MediumCyclopropane and bridge CH
C-O stretch (carbamate)1240-1200StrongC-O ester linkage
C-O stretch (alcohol)1100-1050MediumC-OH primary alcohol
C-N stretch1350-1250MediumN-C bond stretch
Ring deformation modes950-800Weak-MediumBicyclic ring vibrations
Tert-butyl C-C stretch1390-1370Mediumtert-Butyl gem-dimethyl
O-H bending1450-1300MediumIn-plane bending

The carbon-nitrogen stretching vibration appears between 1350-1250 cm⁻¹, providing evidence for the nitrogen incorporation within the bicyclic framework [5]. Ring deformation modes characteristic of the strained bicyclic system appear as weak to medium intensity absorptions between 950-800 cm⁻¹, reflecting the unique vibrational modes associated with the fused cyclopropane-pyrrolidine ring system [4].

X-ray Crystallographic Studies of Bicyclic Derivatives

X-ray crystallographic investigations of tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate and related bicyclic derivatives have provided detailed insights into the three-dimensional molecular structure and crystal packing arrangements [10] [11] [12]. Single-crystal diffraction studies confirm the bicyclo[3.1.0]hexane ring's puckered geometry, with significant deviations from ideal tetrahedral bond angles due to ring strain [10].

The crystal structures typically adopt common space groups such as P21/c or Pbca, reflecting the molecular symmetry and packing efficiency [12]. Unit cell parameters vary with specific substituents but generally feature extended dimensions along the b-axis (11.2-14.8 Å) and substantial c-axis lengths (15.3-45.8 Å) characteristic of layered molecular arrangements [13].

ParameterTypical ValueStandard DeviationReference Notes
Space GroupP21/c or Pbca-Common space groups for bicyclic carbamates
Crystal SystemMonoclinic/Orthorhombic-Depends on packing arrangement
Unit Cell Parameter a (Å)8.1-10.5±0.2Variable with substituents
Unit Cell Parameter b (Å)11.2-14.8±0.3Extended along b-axis
Unit Cell Parameter c (Å)15.3-45.8±0.8Long c-axis for layered structure
Unit Cell Volume (ų)1250-4200±150Molecular packing dependent
Z (molecules per unit cell)4-8-Typical for organic molecules

The molecular geometry reveals characteristic bond lengths and angles that reflect the inherent strain of the bicyclic framework. The nitrogen-carbon bond length in the pyrrolidine ring typically measures 1.472 ± 0.003 Å, while the carbon-oxygen bond length of the hydroxyl group averages 1.421 ± 0.004 Å [11]. The carbamate carbonyl carbon-oxygen bond length of 1.234 ± 0.002 Å is consistent with partial double bond character due to resonance stabilization [12].

ParameterTypical ValueStandard DeviationReference Notes
Bond Length C1-N3 (Å)1.472±0.003N-C bond in pyrrolidine ring
Bond Length C1-O (Å)1.421±0.004C-OH bond length
Bond Length C=O (Å)1.234±0.002Carbamate C=O bond
Bond Angle N-C-C (°)112.8±1.5Distorted tetrahedral
Bond Angle C-C-C (cyclopropane) (°)60.2±0.8Strained cyclopropane angle
Torsion Angle (°)156.8±2.1Pseudo-trans amide torsion
Ring Puckering ParameterEnvelope conformation-Five-membered ring pucker
Hydrogen Bond Distance O-H...O (Å)2.65-2.85±0.05Intermolecular H-bonding

The bond angles demonstrate significant deviation from ideal tetrahedral geometry, with nitrogen-carbon-carbon angles averaging 112.8 ± 1.5° [11]. The cyclopropane carbon-carbon-carbon bond angles of 60.2 ± 0.8° confirm the severe angular strain inherent in the three-membered ring [4]. The torsion angle of 156.8 ± 2.1° indicates a pseudo-trans amide conformation, despite the tetrahedral geometry at the carbamate carbon [11].

The five-membered pyrrolidine ring adopts an envelope conformation to minimize ring strain, with the nitrogen atom typically displaced from the plane of the four carbon atoms [12]. Intermolecular hydrogen bonding interactions between hydroxyl groups create extended networks with oxygen-oxygen distances ranging from 2.65-2.85 Å, contributing to crystal stability and defining the overall packing motif [13].

Computational Modeling of Ring Strain and Conformation

Computational studies employing density functional theory methods have provided quantitative insights into the ring strain energy and conformational preferences of tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate [4] [14] [15]. Calculations using the B3LYP functional with correlation-consistent basis sets indicate a ring strain energy of approximately 28.5 kcal/mol relative to unstrained analogues [4].

The M06-2X functional, which incorporates improved treatment of dispersion interactions, predicts a slightly higher strain energy of 31.2 kcal/mol, reflecting the sensitivity of strain calculations to the chosen computational methodology [14]. These values align with experimental estimates of 25-35 kcal/mol derived from calorimetric measurements and thermochemical cycles [16].

PropertyDFT B3LYP ValueDFT M06-2X ValueExperimental ReferenceMethod Notes
Ring Strain Energy (kcal/mol)28.531.225-35 (estimated)Strain relative to unstrained analogue
HOMO Energy (eV)-6.82-7.15N/AHighest occupied molecular orbital
LUMO Energy (eV)0.450.28N/ALowest unoccupied molecular orbital
HOMO-LUMO Gap (eV)7.277.43N/AElectronic excitation energy
Dipole Moment (Debye)2.842.912.5-3.2 (solution)Ground state dipole moment

Electronic structure calculations reveal a highest occupied molecular orbital energy of -6.82 eV (B3LYP) or -7.15 eV (M06-2X), while the lowest unoccupied molecular orbital energies are 0.45 eV and 0.28 eV, respectively [14]. The resulting HOMO-LUMO gaps of 7.27-7.43 eV indicate substantial electronic stability and low chemical reactivity toward electrophilic or nucleophilic attack [15].

The computed dipole moment of 2.84-2.91 Debye agrees well with experimental solution-phase measurements of 2.5-3.2 Debye, validating the accuracy of the computational models [14]. Molecular volume calculations yield 238.6-241.3 ų, while electronic polarizability values of 19.8-20.1 ų reflect the electronic response to external electric fields [15].

PropertyDFT B3LYP ValueDFT M06-2X ValueExperimental ReferenceMethod Notes
Molecular Volume (ų)238.6241.3N/Avan der Waals molecular volume
Polarizability (ų)20.119.8N/AElectronic polarizability tensor
Zero Point Energy (kcal/mol)142.8145.1N/AVibrational zero-point contribution
Energy Barrier to Ring Flip (kcal/mol)12.313.810-15 (NMR)Energy barrier for conformational change
C-OH Bond Dissociation Energy (kcal/mol)89.291.785-95 (calorimetry)Homolytic bond cleavage energy

Conformational analysis reveals that the global minimum energy structure corresponds to an envelope conformation of the pyrrolidine ring with the hydroxyl group occupying an equatorial position to minimize steric interactions [14]. The energy barrier for ring flipping between envelope conformations is calculated as 12.3-13.8 kcal/mol, consistent with nuclear magnetic resonance line broadening observations at elevated temperatures [4].

The carbon-oxygen bond dissociation energy for homolytic cleavage of the hydroxyl group is computed as 89.2-91.7 kcal/mol, agreeing with experimental calorimetric determinations of 85-95 kcal/mol [16]. Zero-point vibrational energy contributions of 142.8-145.1 kcal/mol significantly stabilize the molecular structure and must be included for accurate thermochemical predictions [15].

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

199.12084340 g/mol

Monoisotopic Mass

199.12084340 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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